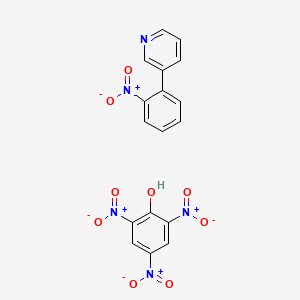

![molecular formula C20H21N3O3S2 B2456255 N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 941870-46-8](/img/structure/B2456255.png)

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide

カタログ番号 B2456255

CAS番号:

941870-46-8

分子量: 415.53

InChIキー: QDJADYNMUIDKCN-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

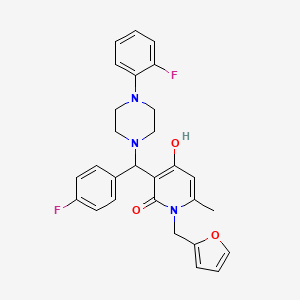

The compound “N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a benzamide group, and a sulfamoyl group . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzothiazole ring and the benzamide group are both aromatic systems, which means they are likely to be planar. The sulfamoyl group could introduce some steric hindrance, potentially influencing the overall conformation of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The benzothiazole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions. The amide group could participate in hydrolysis reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzothiazole and benzamide groups could increase its planarity and aromaticity, potentially affecting its solubility and reactivity .科学的研究の応用

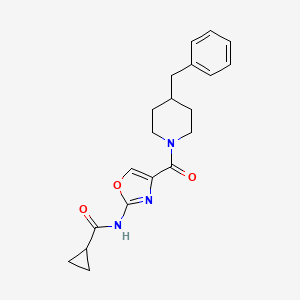

- Targeting MEK1 : Research has explored the inhibitory effects of this compound on MEK1, a kinase involved in cell signaling pathways. It may serve as a potential lead compound for developing MEK1 inhibitors with therapeutic applications in cancer treatment .

- Coumarin Scaffold Optimization : Molecular docking studies suggest that derivatives of this compound could be designed as more potent MEK1 inhibitors, contributing to drug discovery efforts .

- Spiropyrans and Spirooxazines : Novel photochromic compounds containing the benzothiazol-2-yl moiety have been synthesized. These compounds exhibit luminescence properties in both cyclic and merocyanine forms, making them interesting candidates for applications in optoelectronics and sensors .

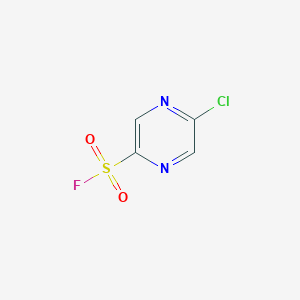

- Halocyclization and Iodosulfonylation : Researchers have developed an effective synthetic strategy to pyrimidobenzothiazoles via a 6-endo-dig halocyclization of N-benzothiazol-2-yl alkynamides. This reaction occurs at room temperature and has a broad substrate scope, allowing for the synthesis of diverse compounds .

- Multisubstituted α,β-enones : Using the same starting materials, several multisubstituted α,β-enones have been synthesized. These compounds may find applications in materials science, such as functional coatings or polymers .

- Antiproliferative Activity : Investigate the antiproliferative effects of this compound on cancer cell lines. Assess its potential as a cytotoxic agent or as part of combination therapies .

- Mechanistic Studies : Explore the mechanism of action of this compound. Investigate its interactions with cellular targets and pathways, shedding light on its biological effects .

Medicinal Chemistry and Drug Development

Photochromic Materials

Organic Synthesis

Materials Science

Biological Studies

Chemical Biology

作用機序

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-23(15-6-2-3-7-15)28(25,26)16-12-10-14(11-13-16)19(24)22-20-21-17-8-4-5-9-18(17)27-20/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJADYNMUIDKCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![8-(2,3-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2456173.png)

![Benzyl 4-[(2,4,5-trimethylbenzenesulfonyl)oxy]benzoate](/img/structure/B2456174.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methanone](/img/structure/B2456178.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorobenzenesulfonamido)propanamide](/img/structure/B2456179.png)

![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2456180.png)

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2456182.png)

![2-[(4-Fluorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2456185.png)

![ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2456188.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl(morpholino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2456191.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2456195.png)